(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine
CAS No.:
Cat. No.: VC18984851
Molecular Formula: C18H21N5
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H21N5 |
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Molecular Weight | 307.4 g/mol |
IUPAC Name | (E)-2-(9-benzylpurin-6-yl)-N,N-diethylethenamine |
Standard InChI | InChI=1S/C18H21N5/c1-3-22(4-2)11-10-16-17-18(20-13-19-16)23(14-21-17)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b11-10+ |
Standard InChI Key | YSPSDDRUKJMGTC-ZHACJKMWSA-N |
Isomeric SMILES | CCN(CC)/C=C/C1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Canonical SMILES | CCN(CC)C=CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Chemical Identity and Structural Features
The compound’s core structure consists of a purine scaffold, a bicyclic aromatic system integral to nucleic acids and cellular signaling molecules. Key substituents include:
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Benzyl group at N9: Enhances hydrophobic interactions and stabilizes the molecule in lipid-rich environments .
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Diethylamino ethenamine at C6: Introduces basicity and conformational flexibility due to the ethyl groups and double bond .
Table 1: Comparative Analysis of Purine Derivatives
The (E)-configuration is critical for maintaining planar geometry, facilitating π-π stacking with biological targets . Computational models suggest the diethylamino group adopts a staggered conformation, minimizing steric hindrance .
Synthesis and Preparation
While explicit protocols for synthesizing (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine are scarce, analogous methods for N9-benzyl purines provide insight:
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Alkylation of Purine Precursors:
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Suzuki-Miyaura Coupling:
Reaction Scheme:
Yield optimization remains challenging due to steric effects from the diethyl groups, with reported yields ranging from 45–60% in analogous syntheses .
Structural and Spectroscopic Characterization
Key Spectroscopic Data:
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IR: Stretching vibrations at 1594 cm (C=N purine), 3102 cm (aromatic C-H), and 1530 cm (C=C ethenamine) .
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NMR:
X-ray crystallography of related compounds reveals dihedral angles of 71.28° between the purine ring and benzyl group, suggesting limited conjugation . The ethenamine chain adopts a trans configuration, confirmed by NOESY correlations .
Biological Activity and Mechanisms
Cytokinin-like Effects
Structural similarities to 9-benzyladenine suggest potential cytokinin activity, promoting cell division in plant tissues . Preliminary assays in Arabidopsis show a 20% increase in shoot growth at 10 μM .
PI3K Inhibition
Purine derivatives with N9 substitutions demonstrate isoform-specific PI3K inhibition . Molecular docking predicts a binding affinity () of -9.2 kcal/mol for PI3Kγ, comparable to established inhibitors .
Applications and Research Directions
Table 2: Potential Applications
Field | Application | Current Status |
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Neurology | Anticonvulsant therapy | Preclinical studies |
Agriculture | Plant growth enhancement | In vitro validation |
Oncology | PI3K pathway modulation | Computational models |
Future Research Priorities:
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Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.
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Structure-Activity Relationship (SAR): Modify the diethylamino group to optimize target binding.
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Toxicology Studies: Evaluate hepatotoxicity risks associated with chronic exposure.
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